2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group, a carbamoyl group, and a dioxopyrrolidinyl acetate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the sulfamoylphenyl derivative, followed by the introduction of the carbamoyl group through carbamoylation reactions. The final step involves the esterification of the intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted carbamoyl compounds.
Scientific Research Applications
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O7S |
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Molecular Weight |
369.35 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O7S/c15-25(22,23)10-3-1-9(2-4-10)16-11(18)8-24-14(21)7-17-12(19)5-6-13(17)20/h1-4H,5-8H2,(H,16,18)(H2,15,22,23) |
InChI Key |
DXRMABNEBCIDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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